5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine
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Overview
Description
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a benzyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the morpholine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the thiazole intermediate.
Benzyl Group Addition: The benzyl group, substituted with a methyl group, is typically added through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, reducing production costs, and ensuring scalability. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.
Scientific Research Applications
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylbenzyl)-2-thiazolamine: Similar structure but lacks the morpholine ring.
2-Morpholinothiazol-4-amine: Similar structure but lacks the benzyl group.
5-Benzyl-2-morpholinothiazol-4-amine: Similar structure but lacks the methyl group on the benzyl ring.
Uniqueness
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine is unique due to the combination of its structural features, including the thiazole ring, morpholine ring, and methyl-substituted benzyl group
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-11-3-2-4-12(9-11)10-13-14(16)17-15(20-13)18-5-7-19-8-6-18/h2-4,9H,5-8,10,16H2,1H3 |
InChI Key |
XSQFLKHHNUYSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N3CCOCC3)N |
Origin of Product |
United States |
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